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molecular formula C14H18O2 B065279 4-(4-Ethoxyphenyl)cyclohexanone CAS No. 163671-48-5

4-(4-Ethoxyphenyl)cyclohexanone

Cat. No. B065279
M. Wt: 218.29 g/mol
InChI Key: VBGMDGDDOADTCY-UHFFFAOYSA-N
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Patent
US05536443

Procedure details

Cyclohexane-1,4-dione monoethyleneacetal is reacted with a Grignard reagent prepared from 1-ethoxy-4-bromobenzene, and the product is dehydrated and then hydrogenated in the same manner as in process A (if desired, ethyleneacetal is re-introduced). The acetal moiety is removed to obtain 4-(4-ethoxyphenyl)cyclohexanone, which is then deuterated in the same manner as in process A to obtain 4-(4-ethoxyphenyl)cyclohexanone-2,2,6,6-d4. The deuterated compound is reacted with a Grignard reagent prepared from propyl bromide, and the product is dehydrated and hydrogenated. The cis-compound is separated to obtain 1-(trans-4-propylcyclohexyl-3,3,5-d3)-4-ethoxybenzene. ##STR61##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyleneacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]2)O[CH2:2]1.C([O:14][C:15]1[CH:20]=[CH:19][C:18](Br)=[CH:17][CH:16]=1)C>>[CH2:1]([O:11][C:4]1[CH:5]=[CH:6][C:7]([CH:18]2[CH2:19][CH2:20][C:15](=[O:14])[CH2:16][CH2:17]2)=[CH:8][CH:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)Br
Step Three
Name
ethyleneacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetal moiety is removed

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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